6,6'-Dimethoxy-2,2,2',2'-tetramethyltubocuraran-2,2'-diium-7',12'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is a complex organic compound with the molecular formula C38H44N2O6. It is known for its significant biological activity, particularly in the field of neuromuscular blocking agents. This compound is a derivative of tubocurarine, a well-known alkaloid used historically as a muscle relaxant in surgical procedures .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Methylation: Introduction of methoxy groups (-OCH3) to the precursor molecules.
Cyclization: Formation of the core tubocuraran structure through cyclization reactions.
Quaternization: Introduction of quaternary ammonium groups to enhance the compound’s activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on neuromuscular junctions and potential therapeutic uses.
Medicine: Explored as a muscle relaxant and potential treatment for neuromuscular disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects by blocking the action of the neurotransmitter acetylcholine at neuromuscular junctions. This prevents the transmission of nerve impulses to muscles, leading to muscle relaxation. The molecular targets include nicotinic acetylcholine receptors, which are critical for muscle contraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tubocurarine: The parent compound, known for its use as a muscle relaxant.
Atracurium: Another neuromuscular blocking agent with a similar mechanism of action.
Vecuronium: A synthetic derivative with enhanced potency and shorter duration of action.
Uniqueness
6,6’-Dimethoxy-2,2,2’,2’-tetramethyltubocuraran-2,2’-diium-7’,12’-diol is unique due to its specific structural modifications, which enhance its biological activity and selectivity for nicotinic acetylcholine receptors. This makes it a valuable compound for both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
6880-94-0 |
---|---|
Molekularformel |
C38H44N2O6+2 |
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
(1S,16R)-10,25-dimethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene-9,21-diol |
InChI |
InChI=1S/C38H42N2O6/c1-39(2)15-13-25-20-33(43-5)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-38-36-26(21-35(44-6)37(38)42)14-16-40(3,4)30(36)18-24-9-12-31(41)32(19-24)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/p+2/t29-,30+/m0/s1 |
InChI-Schlüssel |
PXXYOLIWFSWZNP-XZWHSSHBSA-P |
SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Isomerische SMILES |
C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC)C |
Synonyme |
7',12'-dihydroxy-6,6'-dimethoxy-2,2,2',2'-tetramethyltubocuraranium curarine curarine chloride iodide curarine dichloride curarine dichloride, (1'alpha)-isomer curarine dichloride, (1beta)-(+-)-isomer curarine dichloride, (1beta)-isomer curarine dihydroxide curarine diiodide curarine diiodide, (1'alpha)-isomer curarine diiodide, (1beta)-(+-)-isomer curarine diiodide, (1beta)-isomer curarine, (1'alpha)-isomer curarine, (1beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.